Cas no 1037299-72-1 (2-Bromo-5-chlorobenzenesulfonyl Chloride)
2-Bromo-5-chlorobenzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-chlorobenzenesulfonyl Chloride
- AKOS017552327
- 2-Bromo-5-chlorobenzene-1-sulfonylchloride
- CS-0308282
- 873-924-2
- MFCD18379727
- 2-Bromo-5-chlorobenzene-1-sulfonyl chloride
- 1037299-72-1
- FS-6358
- AT13522
- 2-Bromo-5-chloro-benZenesulfonyl chloride
- EN300-113641
- MRB29972
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- MDL: MFCD18379727
- Inchi: 1S/C6H3BrCl2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H
- InChI Key: CVBKSMLXPDRKEO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1S(=O)(=O)Cl)Cl
Computed Properties
- Exact Mass: 287.84142Da
- Monoisotopic Mass: 287.84142Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 42.5Ų
2-Bromo-5-chlorobenzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B821138-10mg |
2-Bromo-5-chlorobenzenesulfonyl Chloride |
1037299-72-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B821138-50mg |
2-Bromo-5-chlorobenzenesulfonyl Chloride |
1037299-72-1 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B821138-100mg |
2-Bromo-5-chlorobenzenesulfonyl Chloride |
1037299-72-1 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Fluorochem | 062560-250mg |
2-Bromo-5-chlorobenzenesulfonyl chloride |
1037299-72-1 | 97% | 250mg |
£225.00 | 2022-02-28 | |
| Fluorochem | 062560-1g |
2-Bromo-5-chlorobenzenesulfonyl chloride |
1037299-72-1 | 97% | 1g |
£344.00 | 2022-02-28 | |
| Fluorochem | 062560-5g |
2-Bromo-5-chlorobenzenesulfonyl chloride |
1037299-72-1 | 97% | 5g |
£1077.00 | 2022-02-28 | |
| Enamine | EN300-113641-0.05g |
2-bromo-5-chlorobenzene-1-sulfonyl chloride |
1037299-72-1 | 95% | 0.05g |
$111.0 | 2023-10-26 | |
| Enamine | EN300-113641-0.1g |
2-bromo-5-chlorobenzene-1-sulfonyl chloride |
1037299-72-1 | 95% | 0.1g |
$167.0 | 2023-10-26 | |
| Enamine | EN300-113641-0.25g |
2-bromo-5-chlorobenzene-1-sulfonyl chloride |
1037299-72-1 | 95% | 0.25g |
$237.0 | 2023-10-26 | |
| Enamine | EN300-113641-0.5g |
2-bromo-5-chlorobenzene-1-sulfonyl chloride |
1037299-72-1 | 95% | 0.5g |
$374.0 | 2023-10-26 |
2-Bromo-5-chlorobenzenesulfonyl Chloride Suppliers
2-Bromo-5-chlorobenzenesulfonyl Chloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Bromo-5-chlorobenzenesulfonyl Chloride
Professional Introduction to 2-Bromo-5-chlorobenzenesulfonyl Chloride (CAS No. 1037299-72-1)
2-Bromo-5-chlorobenzenesulfonyl Chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1037299-72-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, comprising both bromine and chlorine substituents on a benzenesulfonyl chloride backbone, make it a versatile building block for medicinal chemists and synthetic organic chemists.
The benzenesulfonyl chloride moiety is a well-known functional group in organic chemistry, widely utilized for its reactivity in forming sulfonamides, sulfonates, and other sulfur-containing derivatives. The presence of both bromine and chlorine atoms at specific positions on the benzene ring enhances the electrophilic nature of the sulfonyl chloride group, facilitating nucleophilic substitution reactions that are essential for constructing complex molecular architectures. This characteristic has made 2-Bromo-5-chlorobenzenesulfonyl Chloride a valuable reagent in the synthesis of heterocyclic compounds, which are prevalent in many modern pharmaceuticals.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The 2-Bromo-5-chlorobenzenesulfonyl Chloride derivative has been explored as a key intermediate in the synthesis of inhibitors for enzymes such as kinases and proteases, which play critical roles in cancer, inflammation, and infectious diseases. For instance, studies have demonstrated its utility in generating sulfonamide-based inhibitors that exhibit potent activity against these targets. The bromo and chloro substituents provide handles for further functionalization, allowing researchers to fine-tune the pharmacological properties of the resulting compounds.
One notable application of 2-Bromo-5-chlorobenzenesulfonyl Chloride is in the development of antimicrobial agents. The increasing prevalence of drug-resistant bacteria has necessitated the discovery of novel antibiotics with unique mechanisms of action. Researchers have leveraged this compound to synthesize sulfonamide derivatives that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown promising results in vitro, highlighting its potential as a scaffold for next-generation antimicrobial drugs.
The compound's reactivity also makes it useful in materials science applications. For example, it has been employed in the synthesis of polymers and coatings that exhibit enhanced thermal stability or biodegradability. The sulfonyl chloride group can undergo reactions with amines to form sulfonamides, which are incorporated into polymer backbones to improve material properties. Additionally, the bromine and chlorine atoms can participate in cross-coupling reactions, enabling the construction of complex polymeric architectures with tailored functionalities.
From a synthetic chemistry perspective, 2-Bromo-5-chlorobenzenesulfonyl Chloride offers a convenient entry point to a wide range of derivatives through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the sulfonyl chloride group directs these reactions towards specific positions on the benzene ring, allowing for predictable functionalization patterns. This predictability is particularly valuable in large-scale synthetic operations where consistency and yield are paramount.
The pharmaceutical industry has also shown interest in 2-Bromo-5-chlorobenzenesulfonyl Chloride for its role in generating protease inhibitors. Proteases are enzymes involved in various physiological processes, including blood clotting and inflammation. Inhibiting these enzymes can lead to therapeutic benefits for conditions such as arthritis and cancer. Researchers have synthesized sulfonamide-based protease inhibitors using this compound as an intermediate, achieving high yields and purity levels suitable for clinical development.
In conclusion, 2-Bromo-5-chlorobenzenesulfonyl Chloride (CAS No. 1037299-72-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials. As scientific understanding progresses, it is likely that new applications for this compound will continue to emerge, further solidifying its importance in modern chemical research.
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